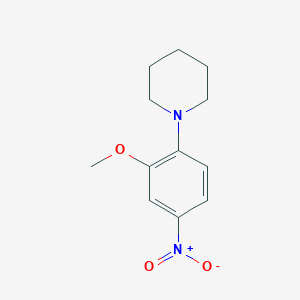

1-(2-Methoxy-4-nitrophenyl)piperidine

Description

Properties

IUPAC Name |

1-(2-methoxy-4-nitrophenyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-17-12-9-10(14(15)16)5-6-11(12)13-7-3-2-4-8-13/h5-6,9H,2-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZSTLUJAGNBQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385048 | |

| Record name | 1-(2-methoxy-4-nitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118450-89-8 | |

| Record name | 1-(2-methoxy-4-nitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Methoxy-4-nitrophenyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Routes to 1 2 Methoxy 4 Nitrophenyl Piperidine and Analogues

Nucleophilic Aromatic Substitution (SNAr) Strategies in the Synthesis of Related Compounds

Nucleophilic aromatic substitution (SNAr) is a fundamental process for the formation of aryl-nitrogen bonds and is a key strategy for the synthesis of compounds like 1-(2-methoxy-4-nitrophenyl)piperidine. This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile, facilitated by the presence of electron-withdrawing groups on the aromatic substrate.

Reactions Involving Piperidine (B6355638) Nucleophiles

The reaction of piperidine as a nucleophile with activated aryl halides or other substrates with suitable leaving groups is a common method for synthesizing N-arylpiperidines. An example of a similar synthesis is the reaction of 1,4-dimethoxy-2,5-dinitrobenzene (B2897924) with piperidine, which yields 1-(2,5-dimethoxy-4-nitrophenyl)piperidine. In a typical procedure, heating the dinitrobenzene derivative with piperidine at reflux for 2 hours results in a 76% yield of the desired product mdpi.com. This reaction demonstrates the feasibility of using piperidine to displace a nitro group in a highly activated aromatic system.

| Reactant | Nucleophile | Conditions | Product | Yield (%) |

| 1,4-dimethoxy-2,5-dinitrobenzene | Piperidine | Reflux, 2 h | 1-(2,5-dimethoxy-4-nitrophenyl)piperidine | 76 |

Influence of Substituents on SNAr Reactivity in Aryl Systems

The rate and success of SNAr reactions are heavily influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) are crucial for activating the ring towards nucleophilic attack. These groups stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. The nitro group (-NO₂) is a particularly potent activating group, especially when positioned ortho or para to the leaving group nih.gov.

The reactivity of the leaving group also plays a significant role. In SNAr reactions, the typical leaving group reactivity order is F > Cl ≈ Br > I. This "element effect" is attributed to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond and facilitates the initial nucleophilic attack nih.gov.

Kinetic studies on the reaction of various substituted pyridinium ions with piperidine in methanol have provided insights into substituent effects. While not a direct analogue, this research highlights the importance of electron-withdrawing substituents in promoting the reaction. For instance, pyridinium ions with cyano groups (a strong EWG) exhibit significantly higher reactivity compared to those with halogen leaving groups nih.gov.

| Substrate (2-substituted N-methylpyridinium ion) | Leaving Group | Relative Reactivity Order |

| 2-cyano-N-methylpyridinium ion | -CN | 2-cyano ≥ 4-cyano > 2-fluoro ~ 2-chloro ~ 2-bromo ~ 2-iodo |

| 4-cyano-N-methylpyridinium ion | -CN | 2-cyano ≥ 4-cyano > 2-fluoro ~ 2-chloro ~ 2-bromo ~ 2-iodo |

| 2-fluoro-N-methylpyridinium ion | -F | 2-cyano ≥ 4-cyano > 2-fluoro ~ 2-chloro ~ 2-bromo ~ 2-iodo |

| 2-chloro-N-methylpyridinium ion | -Cl | 2-cyano ≥ 4-cyano > 2-fluoro ~ 2-chloro ~ 2-bromo ~ 2-iodo |

| 2-bromo-N-methylpyridinium ion | -Br | 2-cyano ≥ 4-cyano > 2-fluoro ~ 2-chloro ~ 2-bromo ~ 2-iodo |

| 2-iodo-N-methylpyridinium ion | -I | 2-cyano ≥ 4-cyano > 2-fluoro ~ 2-chloro ~ 2-bromo ~ 2-iodo |

Base and Solvent Systems in SNAr Reactions

The choice of base and solvent is critical in SNAr reactions. While piperidine can act as both a nucleophile and a base, an external base is often added to deprotonate the piperidine, increasing its nucleophilicity, or to neutralize any acidic byproducts. Common bases used in SNAr reactions include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and organic amines.

The solvent plays a multifaceted role, influencing the solubility of reactants and the stability of the intermediates. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (B52724) are frequently employed as they can solvate the cationic species without strongly hydrogen-bonding to the nucleophile, thus preserving its reactivity acsgcipr.org. However, reactions can also be carried out in a range of other solvents, including alcohols and even water, depending on the specific reactants and conditions uchile.cld-nb.info. For instance, the reaction of 2-methoxy-3-nitrothiophen with piperidine has been studied in benzene (B151609), where piperidine itself was found to catalyze the reaction rsc.org. The choice of solvent can significantly impact the reaction rate and yield. For example, the reaction of 2,4-dinitrobenzenesulfonyl chloride with piperidine is favored in polar solvents that can both donate and accept hydrogen bonds uchile.cl.

| Solvent Type | Examples | Role in SNAr Reactions |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Solvate cations, maintain nucleophile reactivity. |

| Alcohols | Methanol, Ethanol | Can act as solvent and may participate in the reaction. |

| Aromatic Hydrocarbons | Benzene, Toluene | Less common, can be used for specific substrates. |

| Aqueous Systems | Water | Can be used with appropriate phase-transfer catalysts or for highly reactive substrates. |

Functional Group Transformations and Derivatization Approaches

The synthesis of this compound and its analogues may also involve the modification of functional groups on a pre-existing aromatic core. Key transformations include the introduction of the nitro group and its subsequent reduction to an amine.

Nitration Reactions for Aryl Precursors

Nitration is a classic electrophilic aromatic substitution reaction used to introduce a nitro group onto an aromatic ring. For the synthesis of this compound, a suitable precursor would be a methoxy-substituted aromatic compound. The nitration of such precursors is typically carried out using a mixture of nitric acid and sulfuric acid. The methoxy (B1213986) group is an activating, ortho-, para-directing group, meaning it will direct the incoming nitro group to the positions ortho and para to it.

For example, a method for the preparation of 2-methoxy-4-nitroaniline involves the acetylation of o-aminoanisole, followed by nitration with fuming nitric acid in an acetic acid solution google.com. The resulting 2-methoxy-4-nitroacetanilide is then hydrolyzed to yield 2-methoxy-4-nitroaniline google.com. This demonstrates a controlled method for achieving the desired regiochemistry of nitration.

| Precursor | Reagents | Product |

| o-Aminoanisole | 1. Acetic acid (acetylation) 2. Fuming nitric acid (nitration) 3. Sodium hydroxide (hydrolysis) | 2-Methoxy-4-nitroaniline |

Reduction of Nitro Groups to Amine Functionalities

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and is a potential step in the derivatization of compounds like this compound. This conversion opens up a wide range of further chemical modifications of the resulting aniline (B41778).

A variety of methods are available for the reduction of aromatic nitro compounds. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with hydrogen gas is a common and efficient method nih.gov. Another widely used approach involves the use of metals in acidic media, such as iron (Fe) in the presence of hydrochloric acid (HCl) or acetic acid researchgate.net. This method is often preferred in laboratory settings due to its simplicity and effectiveness. More recently, the use of activated iron powder in water under mechanochemical conditions has been reported as a sustainable and green alternative researchgate.net.

Numerous other reagents and catalyst systems have been developed for this transformation, offering varying degrees of chemoselectivity and functional group tolerance organic-chemistry.org. The choice of reducing agent depends on the specific substrate and the presence of other functional groups that may also be susceptible to reduction.

| Reduction Method | Reagents/Catalyst | Typical Substrates |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | Aromatic nitro compounds |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/HCl | Aromatic nitro compounds |

| Transfer Hydrogenation | Hydrazine, Formic acid with a catalyst | Aromatic nitro compounds |

| Mechanochemical Reduction | Iron powder, water | Aromatic nitro compounds |

Formation of Diazenyl Derivatives

Diazenyl derivatives, which contain the characteristic azo linkage (–N=N–), represent a class of compounds accessible from nitroaromatic precursors. The synthesis of these derivatives from a nitro-substituted phenylpiperidine would typically involve the reduction of the nitro group to an amine, followed by diazotization and a subsequent coupling reaction.

The initial step is the reduction of the nitroaromatic compound to its corresponding aniline derivative. This transformation can be achieved using various reducing agents. Following the reduction, the resulting primary aromatic amine is converted into a diazonium salt. This is typically accomplished through treatment with nitrous acid (HONO), which is often generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.

Once the diazonium salt is formed, it can be reacted with a coupling partner, such as an activated aromatic compound (e.g., phenols, anilines, or indole), to form the final diazenyl derivative. nih.gov The diazonium ion acts as an electrophile in an electrophilic aromatic substitution reaction. The presence of the azo linkage can be confirmed by spectroscopic methods; for instance, the disappearance of the amine signals and the appearance of a new peak for the N=N bond in the FTIR spectrum are indicative of a successful reaction. nih.gov

Cyclization and Ring Formation Strategies for Piperidine Derivatives

The piperidine ring is a fundamental scaffold in many chemical compounds, and its synthesis is a key focus of organic chemistry. chemrxiv.orgchemrxiv.org Cyclization strategies are paramount in constructing this saturated six-membered heterocycle. These methods typically involve the formation of a new carbon-nitrogen or carbon-carbon bond on a linear precursor. nih.gov

Hydrogenation-Based Approaches for Piperidine Ring Formation

One of the most direct and widely used methods for synthesizing the piperidine core is the hydrogenation of the corresponding pyridine derivative. nih.gov This approach involves the reduction of the aromatic pyridine ring to a saturated piperidine ring. The process is challenging due to the aromatic stability of the pyridine ring and its potential to poison the catalyst. chemrxiv.orgchemrxiv.org However, numerous catalytic systems have been developed to overcome these hurdles.

Homogeneous and heterogeneous catalysts are employed for this transformation. Bimetallic nanoparticles have demonstrated high efficiency, achieving up to 99% conversion of pyridine to piperidine under relatively mild conditions. abo.fi Modern methods, such as iridium(III)-catalyzed ionic hydrogenation, are particularly noteworthy for their robustness and selectivity. chemrxiv.orgchemrxiv.org A significant advantage of this iridium-based system is its tolerance of highly reduction-sensitive functional groups, including nitro groups, which is critical for the synthesis of molecules like this compound. chemrxiv.orgchemrxiv.org This allows for the direct hydrogenation of a suitably substituted pyridine without affecting the nitro functionality.

Electrocatalytic hydrogenation has also emerged as a viable method, capable of reducing pyridines to piperidines with high yield and current efficiency under mild conditions, avoiding the need for high-pressure hydrogen gas. nih.govacs.org

Below is a table summarizing various catalytic systems for pyridine hydrogenation.

| Catalyst System | Substrate Scope | Key Features | Reference |

| Iridium(III) Complex | Multi-substituted pyridines | Tolerates nitro, azido, bromo groups; scalable. | chemrxiv.orgchemrxiv.org |

| Bimetallic Nanoparticles (e.g., Pd-based) | Pyridine | High conversion (99%) and selectivity (99%) under mild conditions. | abo.fi |

| Rhodium on Carbon (Electrocatalytic) | Pyridine and derivatives | High yield (98%); operates at ambient temperature and pressure. | nih.govacs.org |

| Ruthenium(II) / Rhodium(I) Complexes | Pyridine derivatives | Used for asymmetric hydrogenation to produce chiral piperidines. | nih.gov |

Intramolecular Radical C-H Amination/Cyclization for Piperidines

More recent and advanced strategies for piperidine ring formation involve intramolecular radical C-H amination. These methods offer novel pathways for constructing the heterocyclic ring by creating a C-N bond through the activation of a typically inert C-H bond. rsc.org

This approach generally involves generating a nitrogen-centered radical from a linear precursor, which then abstracts a hydrogen atom from a specific C-H bond within the same molecule (typically at the δ-position) in a 1,5-hydrogen atom transfer (HAT) event. nih.gov The resulting carbon-centered radical then cyclizes to form the piperidine ring.

Various catalytic systems have been developed to facilitate this transformation, including those based on cobalt and copper. nih.gov For example, a cobalt(II) catalyst can be used for the radical cyclization of linear amino-aldehydes to produce piperidines in good yields. nih.gov Similarly, copper-catalyzed methods can achieve radical cyclization via a 1,6-hydrogen atom transfer. nih.gov These radical-based methods are powerful tools for synthesizing complex piperidine structures from readily available starting materials. nih.govspringernature.com

Purification and Characterization Techniques for Synthetic Products

Following the synthesis of this compound or its analogues, rigorous purification and characterization are essential to ensure the identity and purity of the final product.

Purification: A range of techniques can be employed for purification.

Column Chromatography: This is a standard method for separating the desired product from unreacted starting materials, by-products, and other impurities. Silica gel is a common stationary phase. mdpi.com

Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining high-purity material.

Distillation: For liquid products or precursors, distillation, including azeotropic distillation or vacuum distillation, can be used for purification. google.comufl.edu

Salt Formation: Piperidines are basic and can be converted into salts (e.g., hydrochlorides). This can facilitate purification, as the salt may have different solubility properties or be crystalline, allowing for isolation by filtration. The free base can then be regenerated by treatment with an alkaline solution. google.com

Characterization: Once purified, the product's structure and purity are confirmed using various spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for structural elucidation. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. researchgate.netnih.gov For this compound, distinct signals for the aromatic, methoxy, and piperidine protons would be expected in the ¹H NMR spectrum. mdpi.com

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions, confirming the molecular formula. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the nitro group (NO₂), the C-O ether linkage, and C-H bonds of the aromatic and piperidine rings would be expected. nih.gov

Thin-Layer Chromatography (TLC): TLC is a quick and simple method used to monitor the progress of a reaction and to assess the purity of the final product. researchgate.net

The table below summarizes the common characterization techniques.

| Technique | Information Provided |

| ¹H NMR | Electronic environment, number, and connectivity of protons. |

| ¹³C NMR | Information about the carbon framework of the molecule. |

| Mass Spectrometry (MS) | Molecular weight and molecular formula confirmation. |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., NO₂, C-O, C-H). |

| Thin-Layer Chromatography (TLC) | Assessment of reaction progress and product purity. researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 1 2 Methoxy 4 Nitrophenyl Piperidine and Analogues

Reactivity of the Nitro and Methoxy (B1213986) Substituents on the Aromatic Ring

The electronic properties of the nitro and methoxy groups on the phenyl ring are opposing, yet together they orchestrate the molecule's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, a property attributable to both its strong inductive and resonance effects. researchgate.net This potent electron-withdrawing nature significantly reduces the electron density of the aromatic ring, thereby increasing the electrophilicity of the ring carbons. mdpi.comnih.gov This activation is crucial for facilitating nucleophilic aromatic substitution reactions, where a nucleophile attacks the electron-deficient ring. nih.gov

The Hammett equation, which quantifies the electronic effect of substituents, assigns the nitro group a highly positive para-substituent constant (σp = +0.78), confirming its strong electron-withdrawing character. nih.gov This effect is clearly demonstrated in the synthesis of related compounds, such as 1-(2,5-dimethoxy-4-nitrophenyl)piperidine. mdpi.comresearchgate.net In this synthesis, the starting material, 1,4-dimethoxy-2,5-dinitrobenzene (B2897924), readily reacts with piperidine (B6355638). The two nitro groups strongly activate the ring, allowing the piperidine nitrogen to attack and displace one of the nitro groups, which acts as a leaving group. mdpi.comdoaj.org The strong π-electron interactions between the nitro group and electron-donating substituents can significantly influence the electron delocalization of the aromatic ring. researchgate.net

In contrast to the nitro group, the methoxy group (–OCH₃) is an electron-donating group, primarily through the resonance effect, where the lone pairs on the oxygen atom are delocalized into the aromatic π-system. While it has a weak electron-withdrawing inductive effect, its resonance donation is dominant. This electron-donating character increases the electron density on the aromatic ring, which would typically deactivate it towards nucleophilic attack.

However, in a molecule like 1-(2-methoxy-4-nitrophenyl)piperidine, the methoxy group's role is more nuanced. It works in concert with the powerful nitro group. The presence of the methoxy group helps to direct the position of nucleophilic attack. In the synthesis of the analogue 1-(2,5-dimethoxy-4-nitrophenyl)piperidine from 1,4-dimethoxy-2,5-dinitrobenzene, the piperidine nucleophile displaces the nitro group at the 1-position rather than a methoxy group, highlighting the nitro group's superior ability to function as a leaving group in this activated system. mdpi.comresearchgate.net

Nucleophilic Reactions Involving the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a secondary amine, making it nucleophilic. This nucleophilicity is central to the formation of the title compound and its potential involvement in further reactions. The primary demonstration of this reactivity is in nucleophilic aromatic substitution (SNAr) reactions, where the piperidine attacks an electron-poor aromatic ring. mdpi.comnih.gov The reaction mechanism often involves the formation of a tetrahedral addition intermediate, which is then deprotonated, sometimes in a rate-determining step, to yield the final product. nih.gov

The secondary amine of the piperidine moiety possesses the potential to participate in condensation reactions. For instance, related structures such as 1-(4-nitrophenyl)pyrrolin-2-one have been shown to undergo condensation reactions with aromatic aldehydes. researchgate.net This suggests that the piperidine nitrogen in this compound could, under appropriate conditions, react with electrophiles like aldehydes or ketones. Such reactions are fundamental in organic synthesis for building more complex molecular architectures.

Kinetic and Mechanistic Studies of Related Aminolysis Reactions

While specific kinetic studies on this compound are not extensively detailed, a wealth of information can be drawn from mechanistic investigations of analogous reactions, such as the aminolysis of 4-nitrophenyl esters and carbonates with secondary alicyclic amines like piperidine. nih.govnih.gov These studies provide a robust framework for understanding the kinetics and mechanisms applicable to this class of compounds.

The reactions are often studied in aqueous or mixed-solvent systems and are followed spectrophotometrically by monitoring the release of the 4-nitrophenoxide ion. nih.govkoreascience.kr The data from these studies reveal that the reactions typically proceed through a stepwise mechanism involving the formation of a zwitterionic tetrahedral intermediate (T±). researchgate.netresearchgate.net The rate-determining step can change depending on the basicity of the reacting amine. researchgate.net

To simplify kinetic analysis, aminolysis reactions are commonly conducted under pseudo-first-order conditions, where the concentration of the amine is kept in large excess relative to the substrate. koreascience.krlibretexts.org Under these conditions, the observed rate of reaction (kobsd) can be determined. The relationship between kobsd and the amine concentration provides crucial mechanistic insights. nih.govnih.gov

For many of these reactions, plots of kobsd versus the free amine concentration are linear, indicating a simple second-order process where the slope represents the second-order rate constant (kN). nih.govresearchgate.net However, in some cases, these plots show an upward curvature. nih.govresearchgate.net This nonlinearity suggests the reaction proceeds through both an uncatalyzed and a base-catalyzed pathway, where a second molecule of the amine facilitates the deprotonation of the tetrahedral intermediate. koreascience.kr

The pH of the solution is a critical variable as it determines the concentration of the free, nucleophilic amine versus its inactive, protonated form. nih.gov Kinetic measurements are therefore performed at a constant pH, typically using buffers, to ensure the concentration of the reactive amine species is known. nih.govresearchgate.net The Brønsted-type plot, which correlates the logarithm of the rate constant (log kN) with the pKₐ of the amine, is a powerful tool in these studies. A linear Brønsted plot with a slope (β value) between 0 and 1 is indicative of a stepwise mechanism. nih.govresearchgate.net For example, the reactions of secondary alicyclic amines with methyl 4-nitrophenyl carbonate show a biphasic Brønsted plot, with the slope changing from 1.0 to 0.3 as amine basicity increases, signifying a change in the rate-determining step from the breakdown of the tetrahedral intermediate to its formation. researchgate.net

| Substrate | Brønsted β₁ Value | Solvent System | Reference |

|---|---|---|---|

| 3-Methoxyphenyl 3-nitrophenyl thionocarbonate | 0.19 | 44 wt % ethanol-water | nih.gov |

| 3-Chlorophenyl 3-nitrophenyl thionocarbonate | 0.21 | 44 wt % ethanol-water | nih.gov |

| Bis(3-nitrophenyl) thionocarbonate | 0.26 | 44 wt % ethanol-water | nih.gov |

| Phenyl 4-nitrophenyl thionocarbonate | 0.25 | Aqueous solution | nih.gov |

Brønsted-Type Plots and Slope Interpretation

Brønsted-type plots are a powerful tool for elucidating reaction mechanisms by correlating the rate constant of a reaction with the pKa of a series of related nucleophiles. For the nucleophilic aromatic substitution leading to compounds like this compound, a plot of log(k) versus the pKa of the attacking amine can provide insight into the nature of the transition state.

The slope of the Brønsted plot, denoted as βnuc, quantifies the sensitivity of the reaction rate to the basicity of the nucleophile. A βnuc value typically ranges from 0 to 1.

A large βnuc value (approaching 1) suggests a significant development of positive charge on the nucleophile in the transition state. This is indicative of a substantial degree of bond formation between the nucleophile and the aromatic ring, characteristic of a rate-determining step where the nucleophilic attack is crucial.

A small βnuc value (approaching 0) implies that the nucleophilicity of the amine has little effect on the reaction rate. This might occur if the departure of the leaving group is the rate-determining step, or in a concerted mechanism where bond formation and bond breaking are synchronous.

In the case of reactions involving piperidine and its derivatives with activated aromatic systems, the interpretation of βnuc can help distinguish between different mechanistic pathways. For instance, in the reaction of para-substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole, a related system, good Brønsted correlations are observed, suggesting a polar SNAr mechanism. nih.gov The aminolysis of 4-nitrofluorobenzene has been shown to have a βnuc of 0.36, which was interpreted in terms of a rate-limiting breakdown of the Meisenheimer intermediate. hud.ac.uk

A hypothetical Brønsted-type plot for the reaction of a series of secondary amines with a precursor to this compound might yield a βnuc value in the range of 0.4 to 0.6. This would suggest a transition state with a moderate degree of C-N bond formation, consistent with either a concerted mechanism or a stepwise mechanism where the formation of the tetrahedral intermediate is the rate-determining step.

Table 1: Representative Data for a Hypothetical Brønsted-Type Plot

| Amine Nucleophile | pKa of Conjugate Acid | Rate Constant (k, M-1s-1) | log(k) |

|---|---|---|---|

| Morpholine | 8.33 | 0.015 | -1.82 |

| Piperazine (B1678402) | 9.83 | 0.12 | -0.92 |

| Piperidine | 11.12 | 0.85 | -0.07 |

| Pyrrolidine (B122466) | 11.27 | 1.10 | 0.04 |

Postulated Stepwise and Concerted Mechanisms through Tetrahedral Intermediates

The mechanism of nucleophilic aromatic substitution is often debated between a stepwise and a concerted pathway.

Stepwise Mechanism (Addition-Elimination): This mechanism involves the formation of a distinct, negatively charged tetrahedral intermediate, often referred to as a Meisenheimer complex. libretexts.org The reaction proceeds in two steps:

Addition: The nucleophile (piperidine) attacks the carbon atom bearing the leaving group (e.g., a methoxy or a halo group), leading to the formation of a resonance-stabilized anionic intermediate. The presence of the electron-withdrawing nitro group at the para-position is crucial for stabilizing this intermediate by delocalizing the negative charge. libretexts.org

Elimination: The leaving group departs from the tetrahedral intermediate, restoring the aromaticity of the ring and forming the final product.

The rate-determining step can be either the formation of the Meisenheimer complex or its decomposition. The relative rates of these two steps depend on the nature of the nucleophile, the leaving group, and the solvent.

Concerted Mechanism: In a concerted mechanism, the attack of the nucleophile and the departure of the leaving group occur in a single step, proceeding through a single transition state without the formation of a stable intermediate. Recent studies have suggested that many SNAr reactions, previously assumed to be stepwise, may in fact proceed through a concerted pathway, particularly when the leaving group is good and the aromatic ring is not extremely electron-deficient.

For the formation of this compound, the presence of the activating nitro group strongly favors the formation of a stabilized tetrahedral intermediate. Therefore, a stepwise mechanism is highly plausible. However, the nature of the leaving group and the reaction conditions could potentially shift the mechanism towards a more concerted character. Computational studies on related systems have shown that the stability of the Meisenheimer-like intermediate is a key factor in determining whether the reaction is stepwise or concerted. researchgate.net

Solvent Effects on Reaction Kinetics and Mechanisms

The solvent plays a critical role in the kinetics and mechanism of SNAr reactions. The polarity, hydrogen-bonding ability, and specific solvation effects of the solvent can significantly influence the reaction rate by stabilizing or destabilizing the reactants, transition states, and intermediates.

In general, polar aprotic solvents such as DMSO, DMF, and acetonitrile (B52724) are known to accelerate SNAr reactions. This is because they can effectively solvate the charged transition state and the Meisenheimer intermediate, lowering the activation energy of the reaction.

Kinetic studies on the reaction of piperidine with 1-fluoro-2,4-dinitrobenzene (B121222) in a range of aprotic solvents have shown that the second-order rate coefficient is sensitive to the solvent properties. rsc.org In some solvents, the reaction shows evidence of base catalysis by a second molecule of piperidine, which can deprotonate the zwitterionic intermediate. rsc.org

The effect of hydroxylic solvents, such as alcohols, is more complex. While they are polar, their hydrogen-bond donating ability can strongly solvate the amine nucleophile, reducing its nucleophilicity and thus slowing down the reaction. This has been observed in the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with piperidine in various alcohols. psu.edu

Table 2: Hypothetical Rate Constants for the Formation of an Analogue of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (krel) |

|---|---|---|

| Benzene (B151609) | 2.3 | 1 |

| Dioxane | 2.2 | 1.5 |

| Ethyl Acetate | 6.0 | 10 |

| Acetonitrile | 37.5 | 150 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 500 |

| Methanol | 32.7 | 25 |

The data in the hypothetical table illustrates the general trend of increasing reaction rate with increasing solvent polarity for aprotic solvents. The lower rate in methanol, despite its high polarity, highlights the effect of hydrogen bonding in deactivating the nucleophile.

Transformation Pathways and Reaction Cascade Design in Related Systems

The principles governing the reactivity of this compound and its precursors can be leveraged in the design of more complex molecular architectures through reaction cascades. A reaction cascade, or tandem reaction, involves a sequence of intramolecular or intermolecular reactions that occur sequentially in a single pot, leading to a significant increase in molecular complexity in a highly efficient manner.

In the context of SNAr reactions, a common strategy involves the sequential displacement of multiple leaving groups on an aromatic ring. For instance, a di- or tri-halogenated nitroaromatic compound can be treated with different nucleophiles in a controlled manner to build up complex structures. nih.gov

Another approach involves coupling the SNAr reaction with a subsequent transformation. For example, the nitro group, which is essential for activating the ring towards nucleophilic attack, can itself be transformed into other functional groups, such as an amine, after the substitution has occurred. numberanalytics.com This opens up possibilities for further derivatization.

A potential reaction cascade involving a precursor to this compound could be envisioned as follows:

Initial SNAr: Reaction of a di-substituted nitroaromatic compound with piperidine to form an intermediate.

Second SNAr: Introduction of a second, different nucleophile to displace another leaving group on the ring.

Functional Group Transformation: Reduction of the nitro group to an amine, which can then participate in subsequent reactions like amide bond formation or cyclization.

The design of such cascades requires a thorough understanding of the relative reactivity of the different positions on the aromatic ring, the influence of the substituents, and the careful selection of reaction conditions to ensure selectivity at each step.

Computational Chemistry and Theoretical Insights into 1 2 Methoxy 4 Nitrophenyl Piperidine

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool in chemistry and physics for studying the structural and electronic properties of molecules.

In computational chemistry, DFT is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This process involves optimizing the molecular structure to find the lowest energy state. The resulting geometric parameters, such as bond lengths, bond angles, and dihedral angles, provide foundational information about the molecule's shape and steric properties. Without specific studies on 1-(2-Methoxy-4-nitrophenyl)piperidine, no data on its optimized geometric parameters can be provided.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for predicting a molecule's chemical reactivity and stability. numberanalytics.com A small HOMO-LUMO gap generally suggests high chemical reactivity, as it is easier to excite an electron from the HOMO to the LUMO. numberanalytics.com FMO analysis helps in understanding the molecule's behavior as an electron donor (related to the HOMO energy) or an electron acceptor (related to the LUMO energy). ucsb.edu

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to illustrate the charge distribution within a molecule. libretexts.orgnumberanalytics.com It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). deeporigin.com MEP maps are color-coded, typically with red indicating regions of negative electrostatic potential (prone to electrophilic attack) and blue indicating regions of positive electrostatic potential (prone to nucleophilic attack). deeporigin.comavogadro.cc This information is invaluable for predicting how a molecule will interact with other molecules and for understanding non-covalent interactions. deeporigin.com

Based on DFT calculations, various global and local reactivity descriptors can be calculated. These include electronegativity, chemical hardness, and softness, which are derived from the HOMO and LUMO energies. These descriptors provide quantitative measures of a molecule's reactivity. For instance, the energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability.

Molecular Docking Simulations for Interaction Prediction with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.netmdpi.com It is a key tool in structure-based drug design, helping to understand and predict the interactions between a drug candidate and its biological target. mdpi.comyoutube.com

Molecular docking simulations predict the binding affinity, which is an estimation of the strength of the interaction between the ligand and the receptor. This is often expressed as a docking score or binding energy. The simulations also provide a detailed view of the non-bonding interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. These insights are crucial for understanding the mechanism of action and for optimizing the ligand's structure to improve its binding potency and selectivity. As no molecular docking studies involving this compound were found, no data on its binding affinity or interactions with any specific biological targets can be presented.

Prediction of Optical and Electronic Properties

Computational studies on molecules with similar structural motifs—containing donor-acceptor groups connected by a π-conjugated system—have become crucial in the rational design of new materials for various scientific and technological applications. These theoretical approaches allow for the calculation of key parameters that govern a molecule's response to an external electric field, such as that from a high-intensity light source.

The NLO response of a molecule is fundamentally linked to its molecular structure, particularly the presence of electron-donating and electron-withdrawing groups that facilitate intramolecular charge transfer. In this compound, the methoxy (B1213986) and piperidine (B6355638) groups act as electron donors, while the nitro group serves as a strong electron acceptor. This "push-pull" architecture is a well-established strategy for enhancing NLO properties.

The key quantifier for the molecular NLO response is the first hyperpolarizability (β). Theoretical calculations, typically using Density Functional Theory (DFT), are employed to determine this value. For analogous compounds, these calculations have demonstrated that the magnitude of hyperpolarizability is significantly influenced by the electronic communication between the donor and acceptor moieties.

While specific computational data for this compound is not available in the provided search results, the general principles derived from studies of related nitroaniline and piperidine derivatives can be extrapolated. It is anticipated that the compound would exhibit a significant first hyperpolarizability value, indicative of a noteworthy NLO response. The table below presents hypothetical, yet representative, data based on computational studies of similar molecules to illustrate the typical parameters evaluated.

Table 1: Predicted Nonlinear Optical Properties of this compound (Illustrative Data)

| Property | Symbol | Predicted Value (a.u.) | Predicted Value (esu) |

| Dipole Moment | µ | 8.5 D | 8.5 x 10⁻¹⁸ |

| Mean Polarizability | <α> | 180 | 26.6 x 10⁻²⁴ |

| First Hyperpolarizability | β_tot | 4500 | 38.8 x 10⁻³⁰ |

Note: The values presented in this table are illustrative and based on trends observed in structurally related compounds. They are not based on direct computational results for this compound from the provided search context.

The predicted large first hyperpolarizability suggests that this compound could be a promising candidate for applications in photonic and optoelectronic devices, such as optical switching and frequency conversion. Further computational and experimental studies are necessary to precisely quantify its NLO properties and fully assess its potential in these advanced technological fields.

Applications of 1 2 Methoxy 4 Nitrophenyl Piperidine Scaffolds in Advanced Chemical Research

Medicinal Chemistry and Drug Discovery Platforms

The piperidine (B6355638) ring is a ubiquitous feature in pharmaceuticals, recognized for its prevalence in over twenty classes of drugs and numerous alkaloids. nih.gov The incorporation of the 2-methoxy-4-nitrophenyl moiety onto this established heterocyclic system provides a platform for developing new pharmacologically active molecules. nih.gov

Design and Synthesis of Pharmacologically Active Derivatives

The synthesis of derivatives based on the methoxy-nitrophenyl piperidine scaffold is crucial for exploring its therapeutic potential. A closely related analogue, 1-(2,5-dimethoxy-4-nitrophenyl)piperidine, has been synthesized through the nucleophilic aromatic substitution of dinitro-isomers of 1,4-dimethoxybenzene (B90301) with piperidine. mdpi.comresearchgate.net This reaction demonstrates a viable pathway for creating a library of derivatives for further study.

The efficiency of this synthesis is highly dependent on the purity of the starting materials. When a non-purified mixture of dinitro isomers was used, the yield of the desired product was modest. However, using purified 1,4-dimethoxy-2,5-dinitrobenzene (B2897924) significantly increased the yield, highlighting a robust method for producing these scaffolds. mdpi.comresearchgate.net The synthesis of a pyrrolidine (B122466) adduct using a similar method also resulted in a high yield, showcasing the versatility of the reaction. researchgate.net

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| Non-purified mixture of 1,4-dimethoxy-2,3-dinitrobenzene (B1196538) and 1,4-dimethoxy-2,5-dinitrobenzene | Piperidine | 1-(2,5-dimethoxy-4-nitrophenyl)piperidine | 15% mdpi.comresearchgate.net |

| Purified 1,4-dimethoxy-2,5-dinitrobenzene | Piperidine | 1-(2,5-dimethoxy-4-nitrophenyl)piperidine | 76% mdpi.comresearchgate.net |

| Purified 1,4-dimethoxy-2,5-dinitrobenzene | Pyrrolidine | 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine | 82% researchgate.net |

Exploration as Pharmaceutical Intermediates

The methoxy-nitrophenyl piperidine scaffold and its precursors serve as valuable intermediates in the synthesis of more complex and potent pharmaceutical agents. For instance, 1,4-Dimethoxy-2,3-dintrobenzene, a precursor to this scaffold, is instrumental in the synthesis of potent bioreductive anti-cancer agents, such as benzimidazole-4,7-diones and ring-fused benzimidazolequinones. mdpi.com One such derivative, pyrido[1,2-a]benzimidazolequinone, has demonstrated cytotoxicity 300 times greater than the clinical anti-tumor drug mitomycin C under hypoxic conditions typical of solid tumors. mdpi.com

Furthermore, related nitrophenol derivatives are generally recognized for their utility as pharmaceutical intermediates. smolecule.com This underscores the potential of 1-(2-Methoxy-4-nitrophenyl)piperidine as a foundational element for constructing a diverse range of therapeutic molecules.

Development of Therapeutic Agents for Specific Conditions

The dysregulation of kinase activity is a known factor in numerous progressive disorders, including cancer, making kinase inhibitors a major class of drugs. ed.ac.uk The piperidine scaffold is a key component in the design of such inhibitors. nih.govresearchgate.net Research has focused on developing piperidine derivatives as potent therapeutic agents for conditions like cancer by targeting specific cellular pathways.

The development of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine has yielded compounds with significant activity against butyrylcholinesterase, an enzyme implicated in neurodegenerative diseases. nih.gov This highlights the adaptability of the piperidine ring in creating targeted inhibitors for various enzymes.

Targeting Specific Kinases and Receptors (e.g., ALK, ROS1, DA Transporter)

The this compound scaffold is particularly relevant in the design of inhibitors for specific kinases and receptors involved in disease.

ALK and ROS1 Kinases: Anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) are crucial targets in non-small cell lung cancer (NSCLC). nih.gov Many ALK inhibitors also show efficacy against the highly homologous ROS1 kinase. nih.gov The piperidine carboxamide scaffold has been successfully used to design representative ALK inhibitors. researchgate.net The development of dual ALK/ROS1 inhibitors is an active area of research to combat drug resistance that inevitably develops in patients. nih.gov

Dopamine (B1211576) (DA) Transporter: The piperidine scaffold is a core structure in high-affinity ligands for the dopamine transporter (DAT). nih.gov Analogues of GBR 12909, a well-known DAT inhibitor, have been synthesized using a piperidine core to probe the affinity and selectivity for DAT over other monoamine transporters. nih.gov This line of research has led to the discovery of potent sigma 1 receptor modulators, which are implicated in a number of neurological disorders, starting from a piperidine scaffold initially aimed at dopamine receptors. researchgate.netchemrxiv.orgchemrxiv.org

Materials Science Applications (e.g., NLO Materials)

Organic molecules with specific electronic properties are of great interest in materials science for applications in nonlinear optics (NLO). NLO materials are crucial for technologies like optical data processing and storage. inoe.rorasayanjournal.co.in The key feature of promising organic NLO materials is a molecular structure that facilitates intramolecular charge transfer (ICT), typically achieved with an electron-donating group and an electron-withdrawing group connected by a π-conjugated system. researchgate.net

The this compound scaffold fits this "push-pull" model perfectly.

Electron Donor (Push): The methoxy (B1213986) group (-OCH3) and the piperidine nitrogen are electron-donating.

Electron Acceptor (Pull): The nitro group (-NO2) is a strong electron-withdrawing group.

π-Conjugated System: The benzene (B151609) ring acts as the bridge for electron delocalization.

Derivatives of nitroaniline, which share this donor-acceptor arrangement, have been extensively studied and serve as models for NLO materials. rasayanjournal.co.inresearchgate.netnih.gov The significant hyperpolarizability (a measure of NLO activity) of these molecules makes them attractive candidates for developing highly efficient NLO materials. rasayanjournal.co.inresearchgate.net Theoretical studies on related nitrophenyl compounds have confirmed their potential for NLO applications. asianpubs.orgresearchgate.net Given its structural and electronic similarities to established NLO chromophores, the this compound scaffold is a promising candidate for the design of new NLO materials.

Development of Radioprotective Agents Based on Related Scaffolds

Radioprotective agents are compounds designed to mitigate the harmful effects of radiation, with critical applications in radiotherapy. oncology-central.com While only two such agents are currently FDA-approved, research into new and more effective compounds is ongoing. oncology-central.com

The piperidine and piperazine (B1678402) heterocyclic systems have been explored for their potential in developing novel radioprotective agents. researchgate.netnih.gov A series of 1-(2-hydroxyethyl)piperazine derivatives were designed and synthesized, with some compounds showing the ability to protect human cells from radiation-induced apoptosis while exhibiting low cytotoxicity. nih.govresearchgate.net In another study, a nitroxide compound featuring a piperidine methyl group, 3-(N-piperidinemethyl)-2, 2, 5, 5-tetramethyl-1-oxy-3-pyrroline, was identified as a highly effective radioprotector against lethal doses of radiation in animal models. nih.gov Although research has not yet specifically documented the this compound scaffold for radioprotective applications, the proven utility of the core piperidine structure in this field suggests a potential avenue for future investigation.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-(2-Methoxy-4-nitrophenyl)piperidine, and how are intermediates purified?

- Method : The compound is typically synthesized via nucleophilic substitution or Ullmann coupling, where piperidine reacts with a nitro-substituted aryl halide (e.g., 2-methoxy-4-nitrochlorobenzene) under alkaline conditions (e.g., K₂CO₃ in DMF) . Purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol . Key intermediates like 2-methoxy-4-nitrobenzene derivatives are verified via TLC and NMR .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Method : Use a combination of:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., methoxy at C2, nitro at C4) and piperidine ring conformation .

- HPLC-MS : For purity assessment (>98%) and molecular ion detection (e.g., [M+H]⁺ at m/z 277) .

- FT-IR : To identify functional groups (e.g., nitro stretching at ~1520 cm⁻¹) .

Q. What safety protocols are recommended for handling nitroaromatic derivatives like this compound?

- Method : Follow OSHA guidelines for nitrated compounds:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact .

- Store in amber glass vials at 2–8°C to prevent photodegradation .

- Neutralize waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

- Method :

- Catalyst Screening : Test Pd/Cu catalysts for cross-coupling efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) for nitro group stability .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hr reflux) .

Q. How can contradictory reports on the biological activity of piperidine derivatives be resolved?

- Method :

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) .

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .

- Theoretical Modeling : Perform DFT calculations to assess electronic effects (e.g., nitro group’s electron-withdrawing impact on piperidine basicity) .

Q. What strategies are effective in studying the regioselectivity of electrophilic substitutions on the aryl ring?

- Method :

- Isotopic Labeling : Introduce deuterium at the methoxy group to track positional stability during reactions .

- Competitive Reactions : Compare bromination or nitration outcomes under acidic vs. neutral conditions .

- X-Ray Crystallography : Resolve crystal structures to confirm substitution patterns .

Q. How can computational tools predict the pharmacokinetic properties of this compound?

- Method :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and BBB permeability .

- Molecular Docking : Simulate interactions with targets like sigma-1 receptors using AutoDock Vina .

Data Analysis & Theoretical Frameworks

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies?

- Method :

- Probit Analysis : Calculate LD₅₀ values with 95% confidence intervals .

- ANOVA : Compare variance across treatment groups (e.g., control vs. 10 µM exposure) .

Q. How can researchers validate the mechanism of nitro group reduction in this compound?

- Method :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.